N-[2-(3-bromophenoxy)propyl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide
Description
N-[2-(3-bromophenoxy)propyl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a bromophenoxy group, a hydroxymethyl group, and a pyrrolidine ring
Properties
IUPAC Name |
N-[2-(3-bromophenoxy)propyl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O3/c1-11-6-7-19(15(11)10-20)16(21)18-9-12(2)22-14-5-3-4-13(17)8-14/h3-5,8,11-12,15,20H,6-7,9-10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACDWVFWMMTEHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1CO)C(=O)NCC(C)OC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-bromophenoxy)propyl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 3-bromophenol with an appropriate alkylating agent to introduce the bromophenoxy group. This is followed by the formation of the pyrrolidine ring through cyclization reactions. The hydroxymethyl group is then introduced via a hydroxymethylation reaction. The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-bromophenoxy)propyl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The bromophenoxy group can be reduced to a phenoxy group.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Phenoxy derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(3-bromophenoxy)propyl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(3-bromophenoxy)propyl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the hydroxymethyl and pyrrolidine groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-bromophenoxy)propyl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide
- N-[2-(4-bromophenoxy)propyl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide
Uniqueness
N-[2-(3-bromophenoxy)propyl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide is unique due to the position of the bromine atom on the phenoxy group, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and selectivity compared to its similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
